molecular formula C20H16ClNO2S2 B403535 (5E)-5-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5E)-5-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B403535
M. Wt: 401.9g/mol
InChI Key: IAIJRYLRMSHNKN-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (5E)-5-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a synthetic organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2-chlorobenzaldehyde with 3-(prop-2-en-1-yl)-2-sulfanylidenethiazolidin-4-one in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

The compound (5E)-5-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the thiazolidinone ring can be reduced to form the corresponding thiazolidine derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable tool for studying cellular processes.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its antimicrobial and anticancer properties make it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials and coatings. Its unique chemical properties make it suitable for various applications, including the production of polymers and resins.

Mechanism of Action

The mechanism of action of (5E)-5-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-({3-[(2-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
  • (5E)-5-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
  • (5E)-5-({3-[(2-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (5E)-5-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific substitution pattern and the presence of the chlorophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H16ClNO2S2

Molecular Weight

401.9g/mol

IUPAC Name

(5E)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H16ClNO2S2/c1-2-10-22-19(23)18(26-20(22)25)12-14-6-5-8-16(11-14)24-13-15-7-3-4-9-17(15)21/h2-9,11-12H,1,10,13H2/b18-12+

InChI Key

IAIJRYLRMSHNKN-LDADJPATSA-N

SMILES

C=CCN1C(=O)C(=CC2=CC(=CC=C2)OCC3=CC=CC=C3Cl)SC1=S

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=CC(=CC=C2)OCC3=CC=CC=C3Cl)/SC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC(=CC=C2)OCC3=CC=CC=C3Cl)SC1=S

Origin of Product

United States

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